molecular formula C23H40OS B15164716 [4-(Hexadecyloxy)phenyl]methanethiol CAS No. 192988-60-6

[4-(Hexadecyloxy)phenyl]methanethiol

Cat. No.: B15164716
CAS No.: 192988-60-6
M. Wt: 364.6 g/mol
InChI Key: FHNGEYIEPXHREZ-UHFFFAOYSA-N
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Description

[4-(Hexadecyloxy)phenyl]methanethiol is an organic compound with the molecular formula C23H40OS It consists of a phenyl ring substituted with a hexadecyloxy group and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hexadecyloxy)phenyl]methanethiol typically involves the reaction of 4-hydroxybenzyl alcohol with hexadecyl bromide in the presence of a base such as potassium carbonate to form 4-(hexadecyloxy)benzyl alcohol. This intermediate is then treated with thionyl chloride to yield 4-(hexadecyloxy)benzyl chloride, which is subsequently reacted with sodium hydrosulfide to produce this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Hexadecyloxy)phenyl]methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[4-(Hexadecyloxy)phenyl]methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modifying biological molecules and studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of [4-(Hexadecyloxy)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Hexadecyloxy)phenol: Similar structure but lacks the thiol group.

    4-(Hexadecyloxy)benzyl alcohol: Similar structure but with a hydroxyl group instead of a thiol group.

    4-(Hexadecyloxy)benzoic acid: Similar structure but with a carboxylic acid group.

Uniqueness

The presence of the thiol group in [4-(Hexadecyloxy)phenyl]methanethiol makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

CAS No.

192988-60-6

Molecular Formula

C23H40OS

Molecular Weight

364.6 g/mol

IUPAC Name

(4-hexadecoxyphenyl)methanethiol

InChI

InChI=1S/C23H40OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-23-18-16-22(21-25)17-19-23/h16-19,25H,2-15,20-21H2,1H3

InChI Key

FHNGEYIEPXHREZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CS

Origin of Product

United States

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